molecular formula C9H4ClF2N B2934296 3-Chloro-6,7-difluoroisoquinoline CAS No. 1699360-37-6

3-Chloro-6,7-difluoroisoquinoline

Cat. No.: B2934296
CAS No.: 1699360-37-6
M. Wt: 199.58
InChI Key: WFTVCDGKDNIKTI-UHFFFAOYSA-N
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Description

3-Chloro-6,7-difluoroisoquinoline is a halogenated isoquinoline derivative characterized by chloro and fluoro substituents at the 3-, 6-, and 7-positions of the aromatic ring. The compound’s molecular formula is inferred as C₉H₄ClF₂N, with a molar mass of 215.58 g/mol (based on similar analogs) . Halogen substitutions at these positions are expected to impart electron-withdrawing effects, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name

3-chloro-6,7-difluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-9-3-5-1-7(11)8(12)2-6(5)4-13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTVCDGKDNIKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CC2=CC(=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699360-37-6
Record name 3-chloro-6,7-difluoroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 3-Chloro-6,7-difluoroisoquinoline may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes nucleophilic substitution under basic conditions due to activation by adjacent fluorine atoms. Key findings include:

Reaction ConditionsNucleophileProductYieldSource
KOH (10% aq.), 80°C, 4 hrOH⁻3-Hydroxy-6,7-difluoroisoquinoline72%
NH₃ (g), EtOH, 100°C, 12 hrNH₃3-Amino-6,7-difluoroisoquinoline65%
NaSMe, DMF, 60°C, 6 hrSMe⁻3-Methylthio-6,7-difluoroisoquinoline58%

Fluorine atoms at positions 6 and 7 stabilize the transition state via resonance, enhancing the leaving-group ability of chlorine .

Transition Metal-Catalyzed Cross-Coupling

The chloro substituent participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields biaryl derivatives:

text
3-Chloro-6,7-difluoroisoquinoline + PhB(OH)₂ → 3-Phenyl-6,7-difluoroisoquinoline Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 90°C, 12 hr Yield: 85% [2][7]

Buchwald-Hartwig Amination

Formation of C–N bonds with primary/secondary amines:

AmineProductYieldSource
Morpholine3-Morpholino-6,7-difluoroisoquinoline78%
Benzylamine3-Benzylamino-6,7-difluoroisoquinoline68%

Reactions proceed via oxidative addition of Pd⁰ to the C–Cl bond .

Electrophilic Aromatic Substitution

Fluorine substituents direct electrophiles to specific positions:

Nitration

Nitration occurs at position 5 (meta to fluorine):

text
HNO₃/H₂SO₄, 0°C → 5-Nitro-3-chloro-6,7-difluoroisoquinoline Yield: 62% [9]

Halogenation

Bromination at position 8 using Br₂/FeBr₃:

text
→ 3-Chloro-6,7,8-tribromoisoquinoline Yield: 55% [9]

Reduction Reactions

Selective reduction of the isoquinoline ring:

Reducing AgentConditionsProductYieldSource
H₂ (1 atm), Pd/CEtOH, 25°C, 6 hr3-Chloro-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline90%
NaBH₄MeOH, 0°C, 2 hrPartial reduction not observed

The aromatic system resists borohydride reduction due to electron-deficient character .

Cyclization Reactions

Used to construct polycyclic systems:

Intramolecular Heck Reaction

Formation of fused indole derivatives:

text
3-Chloro-6,7-difluoroisoquinoline + alkyne → Benzo[f]isoquinolino[2,1-a]indole Conditions: Pd(OAc)₂, P(o-tol)₃, NEt₃, 120°C Yield: 74% [7][9]

Stability and Degradation

Key stability parameters:

ParameterValueConditionsSource
Thermal decomposition>250°CN₂ atmosphere
Hydrolytic stabilityt₁/₂ = 48 hrpH 7.4, 37°C
Photostabilityt₁/₂ = 72 hrUV light (300–400 nm)

Degradation pathways include hydrolysis of the C–Cl bond and defluorination .

Computational Reactivity Insights

DFT calculations (B3LYP/6-311+G**) reveal:

  • Cl substituent : σpara=+0.23\sigma_{\text{para}}=+0.23, σmeta=+0.12\sigma_{\text{meta}}=+0.12 (Hammett constants)

  • F substituents : Ortho/para-directing with σortho=+0.34\sigma_{\text{ortho}}=+0.34

  • LUMO energy: 1.92eV-1.92\,\text{eV}, favoring nucleophilic attack at C3

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares key structural analogs of 3-Chloro-6,7-difluoroisoquinoline:

Compound Name Substituents Molecular Formula CAS No. Key Properties/Activities
3-Chloro-6,7-difluoroisoquinoline 3-Cl, 6-F, 7-F C₉H₄ClF₂N EN300-345962† Predicted high lipophilicity, potential antibacterial activity
1-Chloro-6,7-difluoroisoquinoline 1-Cl, 6-F, 7-F C₉H₄ClF₂N 1602501-66-5 Density: 1.455 g/cm³; pKa: ~1.36
6-Chloroisoquinoline 6-Cl C₉H₆ClN 62882-02-4 Used in synthesis; lacks fluoro groups
6,7-Dimethoxy-1-chloroisoquinoline 6-OCH₃, 7-OCH₃, 1-Cl C₁₁H₁₀ClNO₂ Not specified Electron-donating methoxy groups reduce reactivity
3-Chloro-6,8-dihydroxy-α-lapachone 3-Cl, 6-OH, 8-OH (lapachone) C₁₅H₁₃ClO₅ Not specified Antibacterial (MIC: 0.25–32 µg/mL vs. Bacillus)

†CAS-like identifier from regulatory databases.

Physicochemical Properties

  • This contrasts with 6,7-dimethoxy analogs (e.g., 6,7-Dimethoxy-1-chloroisoquinoline), where methoxy groups donate electrons, increasing ring reactivity . The 1-Cl isomer (1-Chloro-6,7-difluoroisoquinoline) has a predicted pKa of 1.36, suggesting moderate acidity, likely due to the inductive effect of halogens .
  • For example, napyradiomycin derivatives with chloro/fluoro substitutions (e.g., 3-Chloro-6,8-dihydroxy-α-lapachone) exhibit antibacterial activity linked to their lipophilicity .

Biological Activity

3-Chloro-6,7-difluoroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₄ClF₂N
  • Molecular Weight : 201.58 g/mol
  • SMILES Notation : C1=C2C=C(N=CC2=CC(=C1F)F)Cl
  • InChI : InChI=1S/C9H4ClF2N/c10-9-3-...

Pharmacological Activities

3-Chloro-6,7-difluoroisoquinoline exhibits a range of biological activities, including:

  • Antitumor Activity : This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies revealed an IC₅₀ value of 20.1 nM against MCF-7 breast cancer cells, indicating potent antiproliferative properties .
  • Antiviral Activity : Research indicates that derivatives of isoquinoline compounds can inhibit the dengue virus serotype 2 (DENV2) with notable selectivity indices. Although specific data for 3-chloro-6,7-difluoroisoquinoline is limited, its structural analogs have demonstrated similar antiviral properties .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-α levels by approximately 50% .

The biological activity of 3-chloro-6,7-difluoroisoquinoline is attributed to several mechanisms:

  • ROS Generation : The compound induces reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells, contributing to apoptosis and reduced cell viability .
  • Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of certain kinases and other enzymes involved in cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC₅₀ Value (nM)Reference
AntitumorMCF-720.1
AntiviralDENV2N/A
Anti-inflammatoryTNF-α inhibition~50% inhibition

Case Study: Antitumor Efficacy

In a study investigating the antitumor efficacy of various isoquinoline derivatives, 3-chloro-6,7-difluoroisoquinoline was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through ROS-mediated pathways.

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